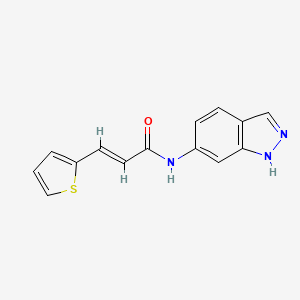
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is a chemical compound with the molecular formula C8H5F4IO3S . It has a molecular weight of 384.09 g/mol . The IUPAC name for this compound is 2-fluoro-5-iodo-4-methylphenyl trifluoromethanesulfonate .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is 1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Electrophilic Trifluoromethylthiolating Reagents
A significant application is in the development of shelf-stable electrophilic reagents for trifluoromethylthiolation, a process crucial for incorporating the trifluoromethylthio group (CF3S-) into drug molecules. This modification can improve lipophilicity, cell-membrane permeability, and chemical/metabolic stability of the compounds. Traditional methods for trifluoromethylthiolation involve harsh conditions, while the newly developed reagents, such as trifluoromethanesulfenates 1a and 1b, and N-trifluoromethylthiosaccharin (2), offer a more straightforward approach to installing the trifluoromethylthio group under mild conditions. These reagents show broad reactivity and complementarity in substrate scopes, making them attractive for drug development and synthesis of fluorinated compounds (Shao et al., 2015).
Fluorinated Hetero- and Carbocycle Synthesis
Another application is the synthesis of ring-fluorinated hetero- and carbocycles through nucleophilic cyclization of 1,1-difluoro-1-alkenes, which demonstrates the crucial role of vinylic fluorines in facilitating cyclizations that are typically disfavored. This process leads to the formation of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene, among others, showcasing the utility of fluorinated compounds in synthesizing complex structures with potential applications in medicinal chemistry (Ichikawa et al., 2002).
Fluorophilic Phosphonium Salt for Anion-Exchanger Membranes
The synthesis of highly fluorophilic phosphonium salts for use in fluorous anion-exchanger membranes is another significant application. These membranes exhibit exceptional selectivity for perfluorinated acids, suggesting potential use in analytical and purification technologies, where the measurement and removal of perfluorinated compounds are crucial (Boswell et al., 2008).
Fluoromethylation and Trifluoromethylation Reagents
Research into tetrafluoroethane β-sultone (TFES)-derived difluoromethylation and trifluoromethylation reagents represents another application area. These reagents have been extensively used in drug design and the synthesis of novel functional materials due to their effectiveness in introducing CF2 and CF3 groups into molecules, demonstrating the versatility of fluorinated reagents in medicinal chemistry and material sciences (Zhang et al., 2014).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
(2-fluoro-5-iodo-4-methylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKPAAZRCQBXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OS(=O)(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

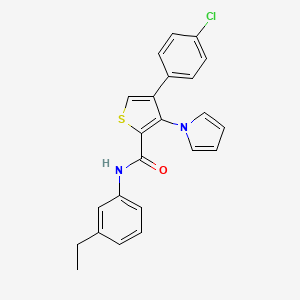
![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)
![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)
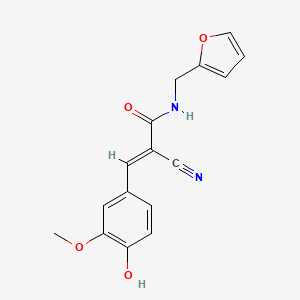
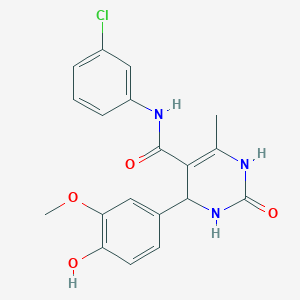
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

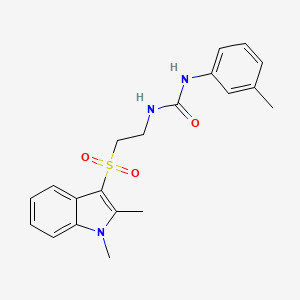
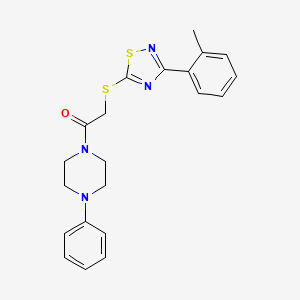
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)
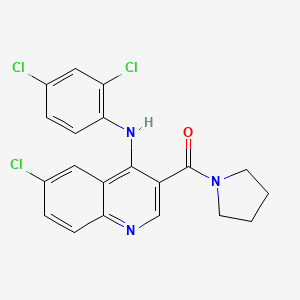
![(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2765057.png)
